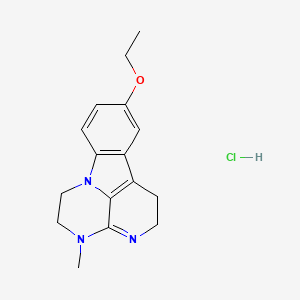![molecular formula C21H26N2OS B4435041 N-[2-(phenylthio)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4435041.png)
N-[2-(phenylthio)ethyl]-4-(1-piperidinylmethyl)benzamide
説明
N-[2-(phenylthio)ethyl]-4-(1-piperidinylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BRL-15572 and belongs to the class of benzamide derivatives.
作用機序
The mechanism of action of N-[2-(phenylthio)ethyl]-4-(1-piperidinylmethyl)benzamide involves its binding to the dopamine D3 receptor and blocking its activity. This results in the inhibition of dopamine-mediated signaling pathways, which can have various effects on physiological processes such as reward, motivation, and movement.
Biochemical and Physiological Effects:
N-[2-(phenylthio)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to decrease the activity of dopamine neurons in the mesolimbic pathway, which is involved in reward and motivation. This can result in decreased drug-seeking behavior and addiction. It has also been found to increase the activity of dopamine neurons in the nigrostriatal pathway, which is involved in movement. This can result in improved motor function in Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-[2-(phenylthio)ethyl]-4-(1-piperidinylmethyl)benzamide is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the research on N-[2-(phenylthio)ethyl]-4-(1-piperidinylmethyl)benzamide. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders such as addiction, depression, and schizophrenia. Another direction is to develop more potent and selective dopamine D3 receptor antagonists for use in scientific research and drug development. Finally, the development of new methods for improving the solubility and bioavailability of this compound could also be an important area of future research.
Conclusion:
In conclusion, N-[2-(phenylthio)ethyl]-4-(1-piperidinylmethyl)benzamide is a valuable tool for investigating the role of the dopamine D3 receptor in various physiological and pathological conditions. Its high selectivity and potency make it a valuable compound for scientific research. However, its limited solubility can be a limitation in some experiments. Future research on this compound could lead to the development of new therapies for neurological and psychiatric disorders and the development of more potent and selective dopamine D3 receptor antagonists.
科学的研究の応用
N-[2-(phenylthio)ethyl]-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions.
特性
IUPAC Name |
N-(2-phenylsulfanylethyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-21(22-13-16-25-20-7-3-1-4-8-20)19-11-9-18(10-12-19)17-23-14-5-2-6-15-23/h1,3-4,7-12H,2,5-6,13-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWQADJAXNRVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[(cyclohexylsulfonyl)amino]benzoate](/img/structure/B4434963.png)
![2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4434967.png)
![6-(4-methylphenyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4434973.png)
![9-(4-isopropylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4434978.png)

![N-(2-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4434991.png)
![1-[(3-chloro-11-oxo-11H-pyrido[2,1-b]quinazolin-8-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4434999.png)

![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4435011.png)

![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4435026.png)
![N-methyl-N-phenyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4435029.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B4435054.png)